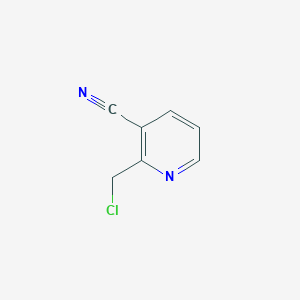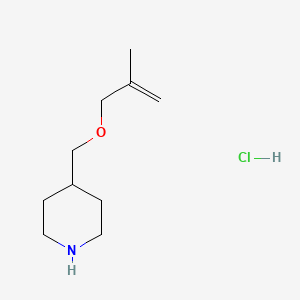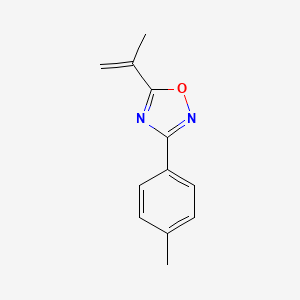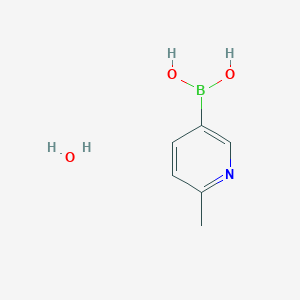![molecular formula C11H9NO3S B1487590 Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1221722-05-9](/img/structure/B1487590.png)
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
“Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1221722-05-9 . It has a molecular weight of 235.26 and its molecular formula is C11H9NO3S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3S/c1-6-8-3-7 (5-13)4-12-10 (8)16-9 (6)11 (14)15-2/h3-5H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 235.26 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Scientific Research Applications
Synthesis of Bioactive Ligands
This compound is used in the synthesis of Schiff bases, which are known for their bioactivity. These ligands can exhibit physiological effects similar to pyridoxal-amino acid systems, crucial in metabolic reactions .
Chemosensors Development
Due to its unique photophysical properties, this compound is instrumental in developing chemosensors. These are used for the qualitative and quantitative detection of specific ions in environmental and biological media .
Pharmaceutical Drug Design
The compound’s derivatives are utilized in drug design, particularly for their antibacterial, antiviral, antitubercular, and antifungal properties .
Antioxidant and Antidepressant Agents
Researchers explore its use as an antioxidant and antidepressant, contributing to the treatment of related health conditions .
Anti-inflammatory and Antihypertensive Applications
Its derivatives show potential in anti-inflammatory and antihypertensive treatments, addressing chronic diseases like hypertension .
Anticancer Activity
Studies indicate that derivatives of this compound may have anticancer activities, providing a pathway for novel cancer treatments .
Ion Recognition
The compound is involved in ion recognition processes, which are significant in various biochemical and industrial applications .
Material Science Research
In material science, this compound is a precursor for materials with specific electronic or optical properties, contributing to the development of new technologies .
Safety and Hazards
properties
IUPAC Name |
methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-6-8-3-7(5-13)4-12-10(8)16-9(6)11(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGBWBCBIHFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=N2)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



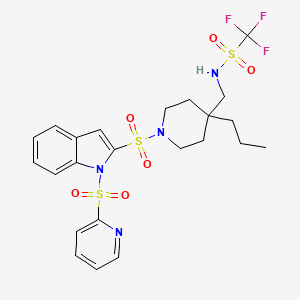
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)



